1-(1-Benzyl-1,6-dihydropyridin-3-yl)ethan-1-one
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Overview
Description
1-(1-Benzyl-1,6-dihydropyridin-3-yl)ethan-1-one is an organic compound with the molecular formula C14H15NO. It is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzyl-1,6-dihydropyridin-3-yl)ethan-1-one typically involves the condensation of benzylamine with an appropriate ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Common industrial methods include catalytic hydrogenation and reductive amination .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Benzyl-1,6-dihydropyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different dihydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyridines and dihydropyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(1-Benzyl-1,6-dihydropyridin-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(1-Benzyl-1,6-dihydropyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This modulation can affect various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
- 1-(1-Benzyl-1,4-dihydropyridin-3-yl)ethan-1-one
- 3,5-diacetyl-1,4-diphenyl-1,4-dihydropyridine
- 1-Benzyl-4,6-dimethylpyridin-2(1H)-one
Comparison: 1-(1-Benzyl-1,6-dihydropyridin-3-yl)ethan-1-one is unique due to its specific substitution pattern on the dihydropyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Properties
CAS No. |
78224-91-6 |
---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
1-(1-benzyl-2H-pyridin-5-yl)ethanone |
InChI |
InChI=1S/C14H15NO/c1-12(16)14-8-5-9-15(11-14)10-13-6-3-2-4-7-13/h2-8,11H,9-10H2,1H3 |
InChI Key |
GSUXMCRHXGOIPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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